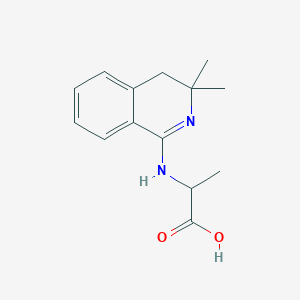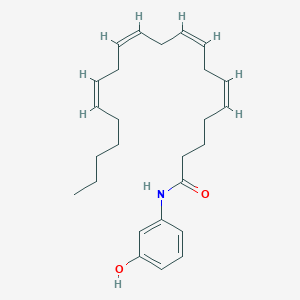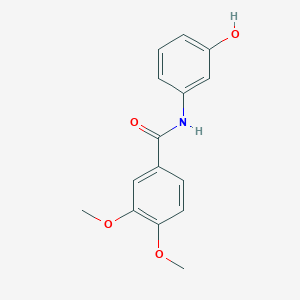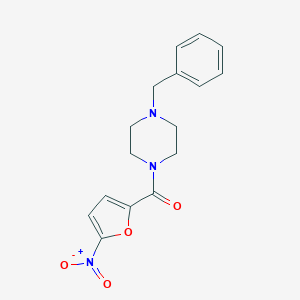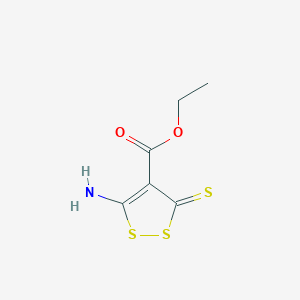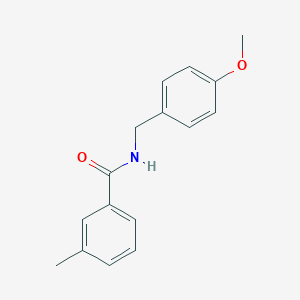
N-(4-methoxybenzyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-3-methylbenzamide, also known as AN-9, is a synthetic compound that belongs to the family of anilides. It was initially synthesized as a potential anti-inflammatory agent due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). However, recent studies have shown that AN-9 has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide is not fully understood. However, recent studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death. N-(4-methoxybenzyl)-3-methylbenzamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
N-(4-methoxybenzyl)-3-methylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. N-(4-methoxybenzyl)-3-methylbenzamide has also been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-methoxybenzyl)-3-methylbenzamide is its relatively low toxicity compared to other anti-cancer agents. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide is stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, N-(4-methoxybenzyl)-3-methylbenzamide has limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
N-(4-methoxybenzyl)-3-methylbenzamide has shown promising results in preclinical studies as a potential anti-cancer agent. Further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Moreover, the mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide needs to be further elucidated to optimize its therapeutic potential. Additionally, the development of N-(4-methoxybenzyl)-3-methylbenzamide analogs with improved solubility and bioavailability may enhance its anti-cancer activity.
Méthodes De Synthèse
N-(4-methoxybenzyl)-3-methylbenzamide can be synthesized by the reaction between 4-methoxybenzylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-methoxybenzyl)-3-methylbenzamide as a white crystalline solid with a melting point of 128-130°C.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-3-methylbenzamide has been extensively studied for its anti-cancer properties. Several studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to inhibit cancer cell proliferation and migration, suggesting its potential as a therapeutic agent for cancer treatment.
Propriétés
Numéro CAS |
5348-93-6 |
|---|---|
Nom du produit |
N-(4-methoxybenzyl)-3-methylbenzamide |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
ICIXUCHUMIKLIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



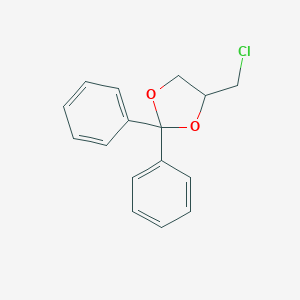
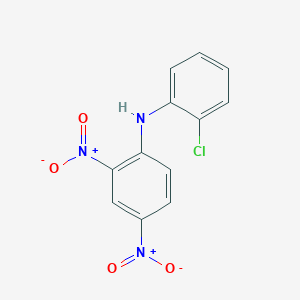
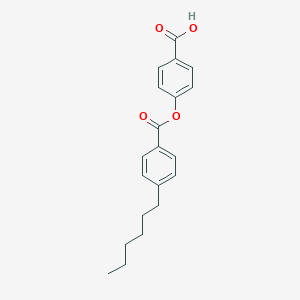
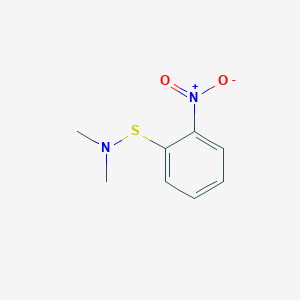
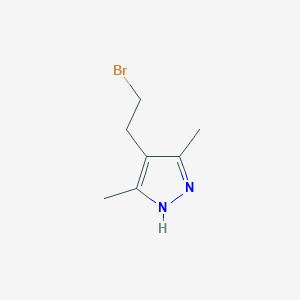
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
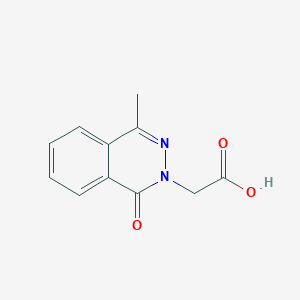
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
